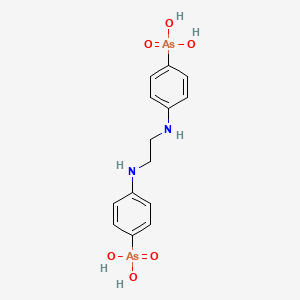

Difetarsone

Description

Properties

CAS No. |

3639-19-8 |

|---|---|

Molecular Formula |

C14H18As2N2O6 |

Molecular Weight |

460.15 g/mol |

IUPAC Name |

[4-[2-(4-arsonoanilino)ethylamino]phenyl]arsonic acid |

InChI |

InChI=1S/C14H18As2N2O6/c19-15(20,21)11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(4-8-14)16(22,23)24/h1-8,17-18H,9-10H2,(H2,19,20,21)(H2,22,23,24) |

InChI Key |

YQVALJGIKVYRNI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NCCNC2=CC=C(C=C2)[As](=O)(O)O)[As](=O)(O)O |

Canonical SMILES |

C1=CC(=CC=C1NCCNC2=CC=C(C=C2)[As](=O)(O)O)[As](=O)(O)O |

Appearance |

Solid powder |

Other CAS No. |

3639-19-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,2-di(4-arsonophenylamino)ethane decahydrate Bemarsal diphetarsone |

Origin of Product |

United States |

Foundational & Exploratory

Difetarsone's Mechanism of Action Against Trichuris trichiura: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difetarsone, an organoarsenical compound, has demonstrated significant efficacy in the treatment of trichuriasis, an infection caused by the whipworm Trichuris trichiura. Despite its historical clinical use, a detailed molecular understanding of its mechanism of action against this parasitic nematode remains largely unelucidated in dedicated studies. This technical guide synthesizes the known biological effects of arsenicals to infer the putative mechanisms by which this compound exerts its anthelmintic activity against T. trichiura. The primary modes of action are proposed to be the disruption of cellular energy metabolism through the inhibition of key metabolic enzymes and the induction of oxidative stress. This document provides a comprehensive overview of these potential mechanisms, supported by data on the general toxicology of arsenicals, and outlines hypothetical experimental protocols to investigate these pathways directly in T. trichiura.

Introduction

Trichuris trichiura, the human whipworm, is a soil-transmitted helminth that infects hundreds of millions of people worldwide, primarily in regions with poor sanitation. Chronic infections can lead to trichuriasis, characterized by painful passage of stool, anemia, and impaired growth and cognitive development in children. While current anthelmintic drugs are used, concerns about their efficacy and the potential for resistance necessitate the exploration of alternative therapeutic agents and a deeper understanding of their mechanisms.

This compound, an organic arsenical, was used effectively in the 1970s for the treatment of trichuriasis, with clinical studies reporting cure rates between 81% and 88%.[1][2][3] However, research into its specific molecular interactions with T. trichiura is limited. This guide extrapolates from the broader knowledge of arsenical biochemistry to propose the likely mechanisms of this compound's anthelmintic action.

Proposed Mechanism of Action

The anthelmintic activity of this compound against Trichuris trichiura is likely multifaceted, stemming from its nature as an organoarsenical compound. The mechanism can be broken down into two primary pathways based on the oxidation state of the arsenic molecule. Organic arsenicals can be metabolized into both trivalent (arsenite-like) and pentavalent (arsenate-like) forms.

Inhibition of Sulfhydryl-Containing Enzymes (Trivalent Arsenical Action)

It is hypothesized that trivalent metabolites of this compound are key mediators of its toxicity. Trivalent arsenicals have a high affinity for sulfhydryl (-SH) groups, particularly vicinal thiols present in the active sites of many essential enzymes.[4] This interaction leads to the formation of stable covalent bonds, resulting in enzyme inhibition.

A primary target for trivalent arsenicals is the pyruvate dehydrogenase (PDH) complex , a critical enzyme in cellular respiration that links glycolysis to the citric acid cycle.[5][6] Inhibition of PDH disrupts the conversion of pyruvate to acetyl-CoA, severely impairing aerobic respiration and ATP production.[6] Other potential targets include enzymes involved in the antioxidant defense system, such as thioredoxin reductase, which contains a critical dithiol group.[6] Inhibition of these enzymes would lead to an accumulation of reactive oxygen species (ROS) and induce oxidative stress within the parasite.[7]

Disruption of Glycolysis and Oxidative Phosphorylation (Pentavalent Arsenical Action)

Pentavalent arsenicals, structurally similar to phosphate, can act as phosphate analogues.[6][8] This allows them to interfere with phosphate-dependent metabolic pathways, most notably glycolysis. In the glycolytic pathway, arsenate can substitute for phosphate in the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, forming an unstable arsenate ester.[6] This compound spontaneously hydrolyzes, bypassing a substrate-level phosphorylation step and thus reducing the net ATP yield from glycolysis.[6] This process, known as arsenolysis , deprives the parasite of essential energy.

Quantitative Data

Specific quantitative data on the interaction of this compound with Trichuris trichiura targets is not available in the current literature. The following table presents hypothetical data points that would be crucial to determine in future studies to quantify the efficacy of this compound and its metabolites.

| Parameter | Target | Putative Value | Significance |

| IC50 | T. trichiura Pyruvate Dehydrogenase | 1-10 µM | Concentration required to inhibit 50% of the enzyme's activity. |

| Ki | T. trichiura Thioredoxin Reductase | 0.5-5 µM | Inhibition constant, indicating the binding affinity of this compound to the enzyme. |

| EC50 | T. trichiura motility assay | 10-50 µM | Effective concentration to paralyze 50% of the worms in vitro. |

| ATP Reduction | Whole worm lysate | 50% at 25 µM | Percentage reduction in cellular ATP levels upon exposure to this compound. |

Experimental Protocols

To validate the proposed mechanisms of action, a series of in vitro experiments could be conducted.

Enzyme Inhibition Assays

Objective: To determine if this compound or its metabolites inhibit key enzymes in T. trichiura.

Methodology:

-

Obtain adult T. trichiura worms from a suitable animal model (e.g., infected primates or a relevant laboratory model like Trichuris muris).

-

Prepare a crude protein extract or purify target enzymes (e.g., pyruvate dehydrogenase, thioredoxin reductase) from the worm lysate.

-

Conduct enzyme activity assays in the presence of varying concentrations of this compound and its potential trivalent and pentavalent metabolites.

-

Measure enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive).

-

Calculate IC50 and Ki values.

In Vitro Whole Worm Motility Assay

Objective: To assess the direct effect of this compound on the viability and motor function of adult T. trichiura.

Methodology:

-

Culture adult T. trichiura worms in a suitable medium.

-

Expose the worms to a range of this compound concentrations.

-

Record worm motility at set time points using a worm tracking software or manual scoring.

-

Determine the EC50 for motility reduction.

Cellular ATP Measurement

Objective: To quantify the impact of this compound on the energy metabolism of T. trichiura.

Methodology:

-

Expose adult worms to this compound at various concentrations and time points.

-

Lyse the worms and measure the intracellular ATP concentration using a commercial ATP luminescence assay kit.

-

Compare ATP levels in treated worms to untreated controls.

Visualizations

Caption: Proposed dual mechanism of this compound action against T. trichiura.

Caption: Workflow for assessing this compound's effect on T. trichiura enzymes.

Conclusion

While direct experimental evidence is lacking, the established biochemistry of arsenicals provides a strong foundation for understanding the probable mechanism of action of this compound against Trichuris trichiura. The dual action of inhibiting critical sulfhydryl-containing enzymes and disrupting energy metabolism through arsenolysis presents a compelling explanation for its anthelmintic efficacy. Further research, following the experimental outlines proposed herein, is essential to definitively elucidate the molecular targets of this compound in T. trichiura. A comprehensive understanding of its mode of action could inform the development of novel anthelmintics and strategies to combat parasitic infections.

References

- 1. mdpi.com [mdpi.com]

- 2. Trichuris trichiura Infestations in the United Kingdom and Treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trichuris trichiura infestations in the United Kingdom and treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arsenic toxicity is enzyme specific and its affects on ligation are not caused by the direct inhibition of DNA repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic and Genetic Derangement: A Review of Mechanisms Involved in Arsenic and Lead Toxicity and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 8. Biologic Effects of Arsenic on Plants and Animals - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Difetarsone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difetarsone, an organoarsenical compound, has historically been utilized as an antiprotozoal agent. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and plausible mechanism of action of this compound. Detailed experimental protocols for the synthesis of its key precursor and a proposed final synthesis step are presented, alongside a summary of its known chemical and physical characteristics. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and development of related compounds.

Introduction

This compound, chemically known as [4-[2-[(4-arsonophenyl)amino]ethylamino]phenyl] arsonic acid, is an organic arsenical that has been employed for its antiprotozoal activity.[1][2] It has shown particular efficacy against Trichuris trichiura (whipworm) and has also been used in the treatment of Entamoeba histolytica infections.[1][2] Like other arsenicals, its therapeutic action is believed to stem from the interaction of arsenic with vital biomolecules, leading to the disruption of cellular functions in the target organism.[3] This guide provides a detailed examination of the synthetic pathways and chemical attributes of this compound.

Chemical Properties

This compound is a complex organoarsenical molecule. Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₈As₂N₂O₆ | [1] |

| Molecular Weight | 460.15 g/mol | [1] |

| IUPAC Name | [4-[2-[(4-arsonophenyl)amino]ethylamino]phenyl] arsonic acid | [1] |

| CAS Number | 3639-19-8 | [1] |

| Appearance | Solid (form not specified) | |

| Solubility | Data not available | |

| Stability | Data not available |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Hydrogen Bond Donor Count | 6 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 7 |

| Topological Polar Surface Area | 167 Ų |

| Heavy Atom Count | 24 |

| Complexity | 429 |

Note: Data in Table 2 is computationally generated and provides an estimation of the compound's properties.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the key precursor, 4-aminophenylarsonic acid (arsanilic acid), followed by the condensation of two equivalents of this precursor with an ethylene bridging unit.

Synthesis of 4-Aminophenylarsonic Acid (Arsanilic Acid)

A well-established method for the synthesis of arsanilic acid is the reaction of aniline with arsenic acid.

Materials:

-

Aniline

-

Arsenic acid (83%)

-

Chlorobenzene

-

Sodium hydroxide

-

Hydrochloric acid

-

Water

Procedure:

-

To a stirred mixture of 372.5 g (4 mol) of aniline and 111.0 g of chlorobenzene, slowly add 342.0 g (2 mol) of 83% arsenic acid over 75 minutes, maintaining the temperature at 147-150°C.[4]

-

After the addition is complete, continue stirring the mixture for an additional 8 hours at 149-153°C.[4] Continuously remove water by distillation, and recycle the organic phase of the distillate back into the reaction mixture.

-

Cool the reaction mixture to 110°C and add 562.0 g (2.81 mol) of 20% sodium hydroxide solution over 2 hours, while distilling off water, chlorobenzene, and excess aniline at 102-113°C.

-

Continue the distillation for another 2 hours, maintaining the volume at approximately 700 mL by adding water.

-

Dilute the mixture with water to a final volume of 1400 mL and cool to 23°C.

-

Filter the mixture to remove by-products.

-

Adjust the pH of the filtrate to 5.1 with hydrochloric acid, which will cause the precipitation of di-(p-aminophenyl)-arsinic acid as a by-product. Filter this solid off.

-

Further lower the pH of the filtrate to 4.5 with hydrochloric acid to precipitate the crude 4-aminophenylarsonic acid.

-

Recrystallize the crude product from hot water to obtain pure 4-aminophenylarsonic acid.

Proposed Synthesis of this compound

The final step in the synthesis of this compound involves the N,N'-alkylation of two molecules of 4-aminophenylarsonic acid with a two-carbon linker. A suitable reagent for this purpose is 1,2-dibromoethane.

Materials:

-

4-Aminophenylarsonic acid

-

1,2-Dibromoethane

-

A suitable base (e.g., sodium carbonate or triethylamine)

-

A high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve two equivalents of 4-aminophenylarsonic acid in a suitable high-boiling polar aprotic solvent.

-

Add a slight excess (e.g., 2.2 equivalents) of a base to the solution to act as a proton scavenger.

-

To this stirred solution, add one equivalent of 1,2-dibromoethane dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to a temperature sufficient to promote the reaction (e.g., 80-120°C) and maintain this temperature for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of water to precipitate the crude product.

-

Collect the precipitate by filtration and wash it with water to remove any inorganic salts and unreacted starting materials.

-

Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography.

Visualization of Synthetic and Mechanistic Pathways

Synthesis Pathway of this compound

The proposed two-step synthesis of this compound is illustrated below.

General Mechanism of Action for Arsenical Drugs

The mechanism of action of arsenical compounds like this compound is generally attributed to their ability to interact with sulfhydryl groups in proteins, particularly enzymes. This interaction can lead to enzyme inhibition and disruption of critical metabolic pathways.

Analytical Characterization

The characterization of this compound would rely on a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure, including the presence of the aromatic rings, the ethylenediamine bridge, and the arsonic acid groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method would be necessary to determine the purity of the synthesized this compound and to quantify it in various matrices.[5][6][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the functional groups present in the molecule, such as N-H, C-H (aromatic and aliphatic), and As=O bonds.

Conclusion

References

- 1. asianpubs.org [asianpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives - Google Patents [patents.google.com]

- 5. Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative study of two different chromatographic approaches for quantitation of hydrocortisone acetate and pramoxine hydrochloride in presence of their impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of stability indicating RP-HPLC method for simultaneous estimation of silodosin and mirabegron in synthetic mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Odyssey of Difetarsone: A Look into its Pharmacokinetics and Metabolism

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Introduction

Difetarsone, chemically known as [4-[2-[(4-arsonophenyl)amino]ethylamino]phenyl] arsonic acid, belongs to the class of aromatic arsenicals.[1][2] While its therapeutic use against protozoal infections has been documented, a detailed understanding of its journey through the body remains largely uncharted in publicly accessible scientific literature.[1][3][4][5] This guide aims to bridge this knowledge gap by providing a foundational understanding based on the well-established principles of arsenic biochemistry and the metabolism of similar organic arsenicals.[6][7]

General Principles of Arsenic Metabolism

The in vivo biotransformation of arsenic compounds is a complex process primarily aimed at detoxification and excretion.[6][7] The liver is the main site of arsenic metabolism, which generally involves a series of reduction and oxidative methylation reactions.[7] Pentavalent arsenic is first reduced to the more toxic trivalent state, which is then methylated to form monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA).[6][7] These methylated metabolites are generally less reactive and more readily excreted in the urine.[6] Glutathione (GSH) plays a critical role in these transformations, acting as a reducing agent and a cofactor for methyltransferases.[7][8]

Predicted Pharmacokinetics of this compound

In the absence of specific data for this compound, the following pharmacokinetic profile is proposed based on the behavior of other organic arsenicals.

Absorption

The route of administration for this compound is typically oral.[4] The absorption of organic arsenicals from the gastrointestinal tract can be variable. The presence of amine and arsonic acid functional groups in this compound's structure suggests it would be absorbed, although the extent is unknown.

Distribution

Following absorption, arsenicals are distributed throughout the body. Trivalent arsenicals, in particular, have a high affinity for sulfhydryl groups in proteins and can accumulate in tissues.[9] It is plausible that this compound or its metabolites could distribute to various tissues.

Metabolism

The metabolism of this compound is predicted to follow the general pathways for organic arsenicals. This would likely involve:

-

Reduction: The pentavalent arsenic atoms in the arsonic acid groups are likely reduced to the trivalent state.

-

Methylation: The trivalent arsenic species would then undergo sequential oxidative methylation, catalyzed by arsenic methyltransferases with S-adenosylmethionine (SAM) as the methyl donor.[6][7]

-

Conjugation: Glutathione conjugation of the trivalent arsenic intermediates is also a probable metabolic step.[7]

Excretion

The primary route of excretion for most arsenic compounds is via the urine.[6] It is expected that the methylated metabolites of this compound, being more water-soluble, would be efficiently eliminated by the kidneys.

Quantitative Data

As no specific in vivo pharmacokinetic studies for this compound were found, a table of quantitative data cannot be provided. For context, a general overview of pharmacokinetic parameters that would be determined in such a study is presented in Table 1.

Table 1: Hypothetical Pharmacokinetic Parameters for an Oral Dose of an Organic Arsenical

| Parameter | Symbol | Description | Hypothetical Value Range |

| Absorption | |||

| Bioavailability | F | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Highly Variable |

| Maximum Plasma Concentration | Cmax | The maximum concentration of the drug in the plasma. | Dose-dependent |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. | 1-4 hours |

| Distribution | |||

| Volume of Distribution | Vd | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. | Moderate to High |

| Elimination | |||

| Elimination Half-life | t½ | The time required for the concentration of the drug in the body to be reduced by half. | Variable (hours to days) |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Variable |

Experimental Protocols

Detailed experimental protocols for in vivo studies of this compound are not available. However, a general methodology for conducting such a study would typically involve the following steps:

Protocol: In Vivo Pharmacokinetic Study of an Oral Drug in a Rodent Model

-

Animal Model: Male and female Sprague-Dawley rats (or a similar rodent model) would be used. Animals would be housed in controlled conditions with access to food and water ad libitum.

-

Drug Administration: A single oral dose of the test compound (e.g., this compound) would be administered by gavage. A control group would receive the vehicle only.

-

Sample Collection: Blood samples would be collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Urine and feces would be collected over 24 hours using metabolic cages.

-

Sample Processing: Plasma would be separated from blood by centrifugation. All biological samples (plasma, urine, feces) would be stored at -80°C until analysis.

-

Bioanalysis: The concentration of the parent drug and its potential metabolites in the biological samples would be quantified using a validated analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[10]

-

Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd).

-

Metabolite Identification: Metabolites in plasma, urine, and feces would be identified using techniques like high-resolution mass spectrometry.

Visualizing the Metabolic Pathway

The following diagram illustrates the predicted metabolic pathway of an aromatic arsenical compound like this compound, based on the known biotransformation of other arsenicals.

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow

The logical flow of an in vivo pharmacokinetic study is depicted in the following diagram.

Caption: General workflow for an in vivo pharmacokinetic study.

Conclusion

While specific in vivo pharmacokinetic and metabolic data for this compound are lacking in the public domain, a probable metabolic fate can be inferred from the well-established biotransformation pathways of other organic arsenicals. The predicted pathway involves reduction of the pentavalent arsenic, followed by oxidative methylation to form more readily excretable metabolites. This guide provides a foundational framework for researchers and drug development professionals. Further dedicated in vivo studies are necessary to definitively characterize the ADME profile of this compound and to fully assess its safety and efficacy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Arsanilic acid - Wikipedia [en.wikipedia.org]

- 3. This compound ('Bemarsal') and other anthelminthic drugs in the treatment of Trichuris trichiura (whipworm) infestation in a subnormality hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in outpatient treatment of Trichuris trichiura infestation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Letter: this compound in the treatment of Trichuris trichiura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 7. Metabolism, toxicity and anticancer activities of arsenic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of Arsenic Metabolism and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arsenic Toxicity: How Does Arsenic Induce Pathogenic Change? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 10. collectionscanada.gc.ca [collectionscanada.gc.ca]

An In-depth Technical Guide to Investigating the Degradation Pathways and Byproducts of a-Difetarsone

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-Difetarsone is an organoarsenic compound that has been used as an antiprotozoal agent.[1][2] Like any active pharmaceutical ingredient (API), its stability and degradation profile are critical for ensuring safety and efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.[3] Understanding the degradation pathways is mandated by regulatory bodies and is a crucial aspect of drug development and formulation.[4][5]

This technical guide outlines a robust, hypothetical methodology for the comprehensive study of a-Difetarsone degradation. It covers forced degradation studies, analytical method development, byproduct identification, and pathway elucidation.

Proposed Experimental Workflow for a-Difetarsone Degradation Studies

A systematic approach is essential to thoroughly investigate the degradation of a-Difetarsone. The following workflow is proposed, drawing from industry-standard practices for stability testing.[4][6]

References

In Vitro Activity of Difetarsone Against Amoebic Cysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, particularly in developing countries. The parasite's life cycle involves a motile, disease-causing trophozoite stage and a dormant, infective cyst stage.[1] Cysts are responsible for the transmission of amoebiasis, primarily through the fecal-oral route, by contaminating food and water.[2] The robust nature of the cyst wall provides protection against harsh environmental conditions and the acidic environment of the stomach, allowing for successful transmission to a new host.[3] Therefore, the eradication of amoebic cysts is a critical component of effective treatment and prevention of disease spread.

Difetarsone, an arsenical compound, has been used in the treatment of intestinal amoebiasis. Clinical studies have indicated its efficacy in patients who are asymptomatic carriers, often referred to as "cyst passers," suggesting that this compound possesses activity against the cyst stage of E. histolytica.[4] However, a comprehensive in-depth technical guide on the specific in vitro activity of this compound against amoebic cysts is challenged by the limited availability of public quantitative data. This guide aims to provide a framework for understanding the evaluation of cysticidal agents by detailing relevant experimental protocols and logical workflows, while clearly acknowledging the current data gap for this compound.

Data Presentation

A thorough review of published scientific literature reveals a notable absence of specific in vitro quantitative data, such as the 50% inhibitory concentration (IC50) or the Minimum Cysticidal Concentration (MCC), for this compound against amoebic cysts. While clinical effectiveness in cyst passers is documented, the direct cysticidal activity in a controlled laboratory setting has not been extensively reported in accessible literature.[4] For future research, such data would be invaluable for a precise understanding of this compound's potency and for comparative analyses with other amoebicidal agents.

Table 1: In Vitro Efficacy of this compound against Amoebic Cysts

| Metric | Value | Species | Reference |

| IC50 | Data Not Available | Entamoeba histolytica | N/A |

| MCC | Data Not Available | Entamoeba histolytica | N/A |

Experimental Protocols

To facilitate future research into the in vitro activity of this compound and other potential cysticidal compounds, a detailed, generalized experimental protocol for determining the Minimum Cysticidal Concentration (MCC) is provided below. This protocol is a composite of established methodologies used for evaluating the efficacy of antimicrobial agents against amoebic cysts.

Protocol: Determination of Minimum Cysticidal Concentration (MCC) against Entamoeba histolytica Cysts

1. Preparation of E. histolytica Cysts:

-

Cultivation of Trophozoites: E. histolytica trophozoites (e.g., strain HM-1:IMSS) are cultured axenically in a suitable medium, such as TYI-S-33, at 37°C.

-

Induction of Encystation: To induce the formation of cysts, trophozoites are subjected to stress conditions. This is typically achieved by transferring the trophozoites to an encystation medium, which is often a low-glucose or glucose-free medium, and incubating for 48-72 hours.[5]

-

Harvesting and Purification of Cysts: Mature cysts are harvested and purified from the remaining trophozoites. This can be achieved by treating the culture with a mild detergent (e.g., 0.05% sarkosyl) to lyse the trophozoites, followed by centrifugation and washing with phosphate-buffered saline (PBS). The purity and viability of the cysts should be confirmed microscopically.

2. Drug Preparation:

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and sterilized by filtration.

-

Serial two-fold dilutions of the this compound stock solution are prepared in the assay medium to achieve a range of desired concentrations.

3. Cysticidal Assay:

-

A suspension of purified E. histolytica cysts is prepared in the assay medium, and the cyst concentration is adjusted to a standardized value (e.g., 1 x 10^5 cysts/mL) using a hemocytometer.

-

In a 96-well microtiter plate, 100 µL of each this compound dilution is added to triplicate wells.

-

100 µL of the standardized cyst suspension is then added to each well, resulting in a final cyst concentration of 5 x 10^4 cysts/mL.

-

Controls:

-

Positive Control: Cysts incubated in the assay medium without the drug.

-

Negative Control: Assay medium without cysts.

-

Solvent Control: Cysts incubated with the highest concentration of the solvent (DMSO) used in the drug dilutions.

-

-

The plate is incubated at 37°C for a specified period, typically 48 to 72 hours.

4. Determination of Cyst Viability (Excystation Assay):

-

Following incubation with the drug, the contents of each well are transferred to sterile microcentrifuge tubes and centrifuged to pellet the cysts.

-

The supernatant containing the drug is carefully removed, and the cysts are washed twice with sterile PBS to remove any residual drug.

-

The washed cysts are then resuspended in a growth-permissive medium (e.g., fresh TYI-S-33) and transferred to a new 96-well plate.

-

The plate is incubated at 37°C for up to 7 days to allow for excystation (the emergence of trophozoites from the cysts).

-

The wells are examined daily using an inverted microscope for the presence of motile trophozoites.

-

The MCC is defined as the lowest concentration of the drug at which no viable trophozoites are observed after the 7-day incubation period.

Mandatory Visualization

To visually represent the processes described, the following diagrams have been generated using the DOT language.

References

- 1. [PDF] Encystation of Entamoeba histolytica in Axenic Culture | Semantic Scholar [semanticscholar.org]

- 2. Amoebiasis: Advances in Diagnosis, Treatment, Immunology Features and the Interaction with the Intestinal Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiamoebic drugs for treating amoebic colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of diphetarsone in the treatment of amoebiasis, non-pathogenic amoebiasis and trichuriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Encystation of Entamoeba histolytica in Axenic Culture - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Difetarsone in Protozoan Parasites: An In-depth Technical Guide

Abstract

Difetarsone, an organoarsenic compound, has been utilized for its antiprotozoal properties, particularly against infections caused by Entamoeba histolytica and in the past for Dientamoeba fragilis and Trichuris trichiura. Despite its clinical use, the specific molecular targets and the precise mechanism of action of this compound within protozoan parasites remain an area of active investigation. This technical guide synthesizes the current understanding of the molecular mechanisms of arsenical compounds in protozoa to extrapolate the probable targets of this compound. It is hypothesized that this compound acts as a pro-drug, requiring intracellular reduction to its trivalent arsenical form to exert its cytotoxic effects. The primary targets are likely to be proteins containing reactive sulfhydryl groups, with a key enzyme in many protozoa, trypanothione reductase, being a prime candidate. This guide provides a comprehensive overview of the putative mechanisms, potential molecular targets, and the experimental approaches required to elucidate the definitive mode of action of this compound.

Introduction

Protozoan parasites are responsible for a significant burden of disease globally. The development of effective and safe antiparasitic drugs is a continuous challenge, often hampered by the emergence of drug resistance. This compound is a pentavalent arsenical compound that has demonstrated efficacy against several intestinal protozoan and helminthic infections.[1][2][3] Like other arsenicals, its therapeutic action is believed to stem from the disruption of essential parasite biochemistry. However, a detailed understanding of its specific molecular interactions is lacking in the scientific literature. This document aims to provide a detailed technical overview of the presumed molecular targets of this compound in protozoan parasites, based on the well-documented mechanisms of similar arsenical drugs.

Proposed Mechanism of Action of this compound

The prevailing hypothesis for the mechanism of action of pentavalent arsenicals like this compound in protozoa involves a multi-step process, beginning with its uptake and culminating in the inhibition of essential parasitic enzymes.

Cellular Uptake and Activation

This compound, in its pentavalent state, is relatively inert. It is presumed to be transported into the protozoan cell via transporters, potentially those for phosphate or other nutrients.[4] Once inside the parasite, it is believed to undergo a crucial activation step: the reduction from a pentavalent arsenical (AsV) to a more toxic trivalent arsenical (AsIII).[1][5] This reduction is likely facilitated by the parasite's intracellular reducing environment, involving thiol-containing molecules such as trypanothione or glutathione.[4]

Caption: Proposed mechanism of this compound uptake and activation.

Interaction with Molecular Targets

The activated trivalent form of this compound is highly reactive towards sulfhydryl (-SH) groups present in the cysteine residues of proteins.[6] This reactivity is the basis for its presumed cytotoxicity. By binding to these critical functional groups, the drug can inhibit the activity of numerous essential enzymes, leading to a cascade of metabolic disruptions and ultimately, parasite death.

Putative Molecular Targets

While direct evidence for this compound's targets is scarce, several key enzymes and pathways in protozoan parasites are known to be susceptible to trivalent arsenicals and represent highly probable targets.

Trypanothione Reductase (TR)

In kinetoplastid parasites such as Leishmania and Trypanosoma, the trypanothione system is the principal defense against oxidative stress and is essential for maintaining the intracellular thiol-disulfide balance. Trypanothione reductase (TR) is the central enzyme in this pathway. Due to its critical role and its absence in humans, TR is a well-established drug target.[3][7] Trivalent arsenicals are known to inhibit TR by binding to the active site cysteine residues.[1][8] It is highly probable that the activated form of this compound would also inhibit TR in susceptible parasites.

References

- 1. Visceral Leishmaniasis and Arsenic: An Ancient Poison Contributing to Antimonial Treatment Failure in the Indian Subcontinent? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]

- 3. Determination of antiprotozoal drug mechanisms by metabolomics approaches | Parasitology | Cambridge Core [cambridge.org]

- 4. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Drug Resistance in Protozoal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arsenic toxicity and potential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Leishmania infantum trypanothione reductase by diaryl sulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Blueprint of an Antiprotozoal Agent: An In-depth Technical Guide to the Structure-Activity Relationship of Difetarsone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difetarsone, an organoarsenic compound, has historically been employed as an effective agent against protozoal infections, notably those caused by Entamoeba histolytica and Trichuris trichiura. This technical guide provides a comprehensive analysis of the chemical structure-activity relationship (SAR) of this compound, drawing upon available data for its analogs and the broader class of arsenical compounds. While specific quantitative SAR data for a wide range of this compound derivatives is limited in publicly accessible literature, this paper synthesizes existing knowledge to inform future drug design and development efforts. Detailed experimental protocols for the evaluation of antiprotozoal efficacy are provided, alongside visualizations of pertinent biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and evaluation.

Chemical Structure and Properties of this compound

This compound, with the IUPAC name [4-[[2-[(4-arsonophenyl)amino]ethyl]amino]phenyl]arsonic acid, is a symmetrical molecule featuring two phenylarsonic acid moieties linked by an ethylenediamine bridge.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₈As₂N₂O₆ | [Generic Database] |

| Molecular Weight | 460.15 g/mol | [Generic Database] |

| CAS Number | 3639-19-8 | [Generic Database] |

| Appearance | White to off-white crystalline powder | [Generic Database] |

| Solubility | Sparingly soluble in water | [Generic Database] |

Structure-Activity Relationship (SAR) of this compound and Related Compounds

The biological activity of this compound is intrinsically linked to its unique chemical architecture. The presence of arsenic in the pentavalent state (As(V)) is crucial, though its reduction to the more toxic trivalent state (As(III)) is believed to be a key step in its mechanism of action. The SAR of arsenical compounds, including those structurally related to this compound, can be summarized as follows:

-

The Arsenic Moiety: The arsonic acid group (-AsO(OH)₂) is a critical pharmacophore. The pentavalent state is generally less toxic and facilitates absorption and distribution. Intracellular reduction to the trivalent arsenoxide form is thought to be responsible for its cytotoxic effects, primarily through the covalent binding to sulfhydryl groups in essential parasitic enzymes.

-

The Phenyl Ring: The aromatic ring serves as a scaffold, and its substitution can significantly influence the compound's properties. Electron-withdrawing or -donating groups on the ring can alter the redox potential of the arsenic center, thereby affecting its activation and toxicity.

-

The Ethylenediamine Linker: The N,N'-disubstituted ethylenediamine core provides a specific spatial arrangement for the two phenylarsonic acid groups. The length and flexibility of this linker are likely important for binding to the target site. Modifications to this linker, such as altering its length or rigidity, would be expected to impact biological activity.

Table 2: Hypothetical Structure-Activity Relationship Trends for this compound Analogs

| Structural Modification | Expected Impact on Activity | Rationale |

| Reduction of As(V) to As(III) | Increase | As(III) is the more reactive and toxic form. |

| Substitution on the Phenyl Ring | Varies | Can modulate electronic properties and lipophilicity. |

| Modification of the Ethylenediamine Linker | Varies | Affects the spatial orientation of the pharmacophores. |

| Replacement of Arsenic | Decrease or Loss | The arsenic moiety is the key pharmacophore. |

Note: This table is based on general principles of medicinal chemistry and the known SAR of other arsenical compounds, as specific quantitative data for this compound analogs is not available.

Mechanism of Action and Signaling Pathways

The precise molecular targets of this compound in Entamoeba histolytica and Trichuris trichiura have not been definitively elucidated. However, the mechanism of action of arsenical compounds is generally understood to involve the following key processes:

-

Inhibition of Sulfhydryl-Containing Enzymes: Trivalent arsenic has a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins. This binding can lead to the inactivation of critical enzymes involved in cellular metabolism, such as those in the glycolysis pathway and antioxidant defense systems (e.g., thioredoxin reductase).

-

Induction of Oxidative Stress: By disrupting the parasite's antioxidant defenses, arsenicals can lead to an accumulation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.

-

Disruption of Energy Metabolism: Arsenicals can interfere with ATP production by uncoupling oxidative phosphorylation.

The following diagram illustrates the proposed general mechanism of action for arsenical compounds like this compound.

Experimental Protocols

The following are generalized protocols for the in vitro evaluation of the antiprotozoal activity of compounds like this compound.

In Vitro Amoebicidal Assay (against Entamoeba histolytica)

This protocol describes a typical method for assessing the efficacy of a compound against E. histolytica trophozoites.

Navigating the Challenges of a-Difetarsone: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-Difetarsone, an organoarsenic compound with antiprotozoal properties, presents unique challenges in pharmaceutical development due to the limited availability of public data on its physicochemical properties. This technical guide addresses the critical aspects of solubility and stability for a-Difetarsone, providing a framework for researchers to conduct their own assessments in the laboratory. While specific experimental data for a-Difetarsone is scarce, this document outlines standardized protocols and best practices for determining these essential parameters. Understanding the solubility and stability of a-Difetarsone is paramount for formulation development, analytical method validation, and ensuring the overall quality, safety, and efficacy of any potential therapeutic product.

Solubility of a-Difetarsone

The solubility of an active pharmaceutical ingredient (API) in various solvents is a fundamental property that influences its dissolution rate, bioavailability, and the feasibility of developing liquid dosage forms. Currently, there is a significant lack of quantitative solubility data for a-Difetarsone in common laboratory solvents. One available source indicates that it is practically insoluble in Dimethyl Sulfoxide (DMSO)[1].

To address this knowledge gap, a systematic determination of a-Difetarsone's solubility is recommended. The following table provides a template for summarizing experimentally determined solubility data.

Table 1: Solubility of a-Difetarsone in Various Laboratory Solvents at Ambient Temperature

| Solvent | Chemical Class | Solubility (mg/mL) | Observations |

| Purified Water | Protic | To be determined | - |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | To be determined | - |

| 0.1 N Hydrochloric Acid | Acidic Aqueous | To be determined | - |

| 0.1 N Sodium Hydroxide | Basic Aqueous | To be determined | - |

| Methanol | Polar Protic | To be determined | - |

| Ethanol | Polar Protic | To be determined | - |

| Isopropyl Alcohol | Polar Protic | To be determined | - |

| Acetonitrile | Polar Aprotic | To be determined | - |

| Acetone | Polar Aprotic | To be determined | - |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Practically Insoluble[1] | - |

| Dichloromethane | Non-polar | To be determined | - |

| Hexane | Non-polar | To be determined | - |

Experimental Protocols

General Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol describes a standardized shake-flask method to determine the equilibrium solubility of a-Difetarsone in various solvents.

Materials and Equipment:

-

a-Difetarsone reference standard

-

Selected laboratory solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated quantitative analytical method

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of a-Difetarsone to a series of scintillation vials. The excess solid should be visually apparent to ensure that saturation is reached.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to reach equilibrium. Periodically check to ensure that undissolved solid remains.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or other appropriate analytical method to determine the concentration of a-Difetarsone.

-

Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Stability of a-Difetarsone

Stability studies are essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways of the API. This information is crucial for developing stability-indicating analytical methods.

Table 2: Stability of a-Difetarsone under Forced Degradation Conditions

| Stress Condition | Reagents and Conditions | Observations | Major Degradation Products |

| Acidic Hydrolysis | 0.1 N HCl, 60 °C, 24h | To be determined | To be determined |

| Basic Hydrolysis | 0.1 N NaOH, 60 °C, 24h | To be determined | To be determined |

| Neutral Hydrolysis | Purified Water, 60 °C, 24h | To be determined | To be determined |

| Oxidative Degradation | 3% H₂O₂, RT, 24h | To be determined | To be determined |

| Thermal Degradation | Solid state, 80 °C, 48h | To be determined | To be determined |

| Photolytic Degradation | Solid and solution, ICH Q1B conditions | To be determined | To be determined |

General Protocol for Conducting Forced Degradation Studies

This protocol outlines a general approach for performing forced degradation studies on a-Difetarsone in accordance with ICH guidelines.

Materials and Equipment:

-

a-Difetarsone reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

pH meter

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of a-Difetarsone in a suitable solvent (e.g., a mixture of organic solvent and water).

-

Acidic Hydrolysis: Add an equal volume of 0.2 N HCl to the stock solution to achieve a final acid concentration of 0.1 N. Heat the solution (e.g., at 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Basic Hydrolysis: Add an equal volume of 0.2 N NaOH to the stock solution to achieve a final base concentration of 0.1 N. Treat the samples similarly to the acidic hydrolysis protocol.

-

Oxidative Degradation: Add a specified volume of hydrogen peroxide (e.g., 3%) to the stock solution. Keep the solution at room temperature and collect samples at various time points.

-

Thermal Degradation: Expose the solid a-Difetarsone powder to dry heat in an oven (e.g., at 80 °C) for a specified period. Also, subject the stock solution to thermal stress.

-

Photolytic Degradation: Expose both the solid drug and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with a non-degraded control sample, using a stability-indicating HPLC method. A PDA detector can help in assessing the peak purity, while an MS detector can aid in the identification of degradation products.

References

Difetarsone: An In-depth Technical Guide to its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Difetarsone is a pentavalent organic arsenical compound that has demonstrated notable efficacy as an antiprotozoal agent. It has been particularly effective in the treatment of trichuriasis, an infection caused by the whipworm Trichuris trichiura, and has also been employed in the management of infections caused by Entamoeba histolytica.[1][2][3] This guide aims to provide a detailed technical overview of this compound's spectrum of activity, mechanism of action, and the experimental protocols relevant to its study.

Spectrum of Activity: Quantitative Clinical Data

Clinical studies, primarily conducted in the 1970s and 1980s, have demonstrated the efficacy of this compound against several parasites. The following tables summarize the reported cure rates and other efficacy measures.

Table 1: Efficacy of this compound against Trichuris trichiura

| Study Population | Treatment Regimen | Cure Rate | Additional Observations | Reference |

| 30 children with T. trichiura infections | Not specified in abstract | 66.7% (20 of 30) | Substantial reduction in egg output in 8 of the remaining 10 cases. A satisfactory result was claimed in 93% of patients. | [1] |

| Patients in hospitals for the mentally subnormal | Not specified in abstract | 81% to 88% | Drug was very well tolerated. | [4][5] |

Table 2: Efficacy of this compound against Amoebic Infections

| Organism | Study Population | Cure Rate | Reference |

| Entamoeba histolytica | 89 patients studied prospectively | 99% | [6] |

| Dientamoeba fragilis | 89 patients studied prospectively | 100% | [6] |

| Entamoeba hartmanni | 89 patients studied prospectively | 100% | [6] |

| Iodamoeba buetschlii | 89 patients studied prospectively | 100% | [6] |

| Entamoeba coli | 89 patients studied prospectively | 97% | [6] |

| Endolimax nana | 89 patients studied prospectively | 98% | [6] |

It is important to note that specific in vitro activity data, such as half-maximal inhibitory concentrations (IC50) or minimum inhibitory concentrations (MIC), for this compound are not extensively reported in the available literature.

Mechanism of Action

The precise molecular mechanism of action of this compound is not fully elucidated. However, as a pentavalent arsenical, its mode of action is believed to be similar to other compounds in this class. It is generally accepted that pentavalent arsenicals act as prodrugs, being reduced in vivo to the more toxic trivalent state.[7] The trivalent arsenicals are known to react with sulfhydryl groups, which are crucial for the function of many enzymes.[7][8] This interaction can disrupt critical metabolic pathways in the parasite, such as glycolysis and oxidative phosphorylation, leading to parasite death.[8][9]

References

- 1. Trichuris trichiura Infection - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Susceptibility testing of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medicallabnotes.com [medicallabnotes.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. Visceral Leishmaniasis and Arsenic: An Ancient Poison Contributing to Antimonial Treatment Failure in the Indian Subcontinent? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Difetarsone using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Difetarsone. The described method is based on reverse-phase chromatography with UV detection, a common and reliable technique for the analysis of pharmaceutical compounds.[1][2][3] This application note provides a detailed protocol for sample and standard preparation, chromatographic conditions, and data analysis. Furthermore, it outlines the necessary steps for method validation to ensure accuracy, precision, and reliability. A graphical workflow is included to provide a clear overview of the entire process.

Introduction

This compound is an antiprotozoal agent. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[1] This application note details a proposed reverse-phase HPLC method for the quantification of this compound.

Proposed HPLC Method

A reverse-phase HPLC method with UV detection is proposed for the quantification of this compound. The selection of a C18 column is based on its wide applicability and suitability for the separation of a broad range of pharmaceutical compounds.[3] The mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent, allows for the efficient elution and separation of the analyte.

Chromatographic Conditions

The proposed chromatographic conditions are summarized in the table below.

| Parameter | Proposed Condition |

| HPLC System | Isocratic HPLC system with UV-Vis Detector |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile: 0.01 M Ammonium Acetate (pH 4.4) (65:35 v/v)[2] |

| Flow Rate | 1.0 mL/min[2][3] |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C[2] |

| Detection Wavelength | 263 nm[2] |

| Run Time | 10 minutes |

Experimental Protocol

Apparatus and Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

UV-Vis Detector

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringes and syringe filters (0.45 µm)[4]

-

Ultrasonic bath

-

pH meter

Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Glacial acetic acid (analytical grade)

-

Water (HPLC grade)

-

This compound sample for analysis

Preparation of Solutions

3.3.1. Mobile Phase Preparation (Acetonitrile: 0.01 M Ammonium Acetate, 65:35 v/v, pH 4.4)

-

0.01 M Ammonium Acetate Buffer (pH 4.4): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.4 with glacial acetic acid.

-

Mobile Phase: Mix 650 mL of acetonitrile with 350 mL of the 0.01 M ammonium acetate buffer (pH 4.4). Degas the solution using an ultrasonic bath for 15 minutes.

3.3.2. Standard Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix thoroughly.

3.3.3. Sample Solution Preparation

-

Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter before injection.[4]

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 10 µL of the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject 10 µL of the standard solution and record the chromatogram.

-

Inject 10 µL of the sample solution and record the chromatogram.

-

After the analysis, wash the column with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v).

Data Analysis

The concentration of this compound in the sample can be calculated using the peak area from the chromatograms of the standard and sample solutions.

Formula for Quantification:

Method Validation

The proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following parameters should be evaluated:

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from any other peaks. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range.[5] |

| Accuracy | Percent recovery should be within 98-102%.[3] |

| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). |

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC quantification of this compound.

Caption: HPLC analysis workflow for this compound quantification.

Conclusion

The proposed reverse-phase HPLC method provides a framework for the accurate and reliable quantification of this compound. The detailed protocol and validation guidelines presented in this application note will be valuable for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound. It is imperative that this method is fully validated before its application in a regulated environment.

References

- 1. bjbms.org [bjbms.org]

- 2. scielo.br [scielo.br]

- 3. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]

- 5. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Determination of Difetarsone Susceptibility in Entamoeba histolytica Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entamoeba histolytica, the causative agent of amoebiasis, is a significant contributor to morbidity and mortality in developing nations.[1] The treatment of amoebiasis primarily relies on a limited number of drugs, with metronidazole being the most common.[2] However, the emergence of drug-resistant strains and the side effects associated with current therapies necessitate the search for new and effective antiamoebic compounds. Difetarsone is an antiprotozoal agent that has been used in the treatment of Entamoeba histolytica infections.[3][4] This document provides a detailed protocol for determining the in vitro susceptibility of E. histolytica trophozoites to this compound, enabling the calculation of the 50% inhibitory concentration (IC50) value. The described methodology is based on established colorimetric assays for assessing parasite viability.

Data Presentation

The following table summarizes the reported IC50 values for standard antiamoebic drugs against the E. histolytica HM-1:IMSS reference strain. The IC50 value for this compound is to be determined using the protocol outlined in this document.

| Compound | E. histolytica Strain | IC50 (µM) | Reference |

| Metronidazole | HM-1:IMSS | 9.5 | [5] |

| Metronidazole | HM-1:IMSS | 6.5 ± 0.3 | [6] |

| Metronidazole | HM-1:IMSS | 1.8 | [2] |

| Chloroquine | HM-1:IMSS | 15.5 | [5] |

| Emetine | HM-1:IMSS | 29.9 | [5] |

| This compound | HM-1:IMSS | To be determined | N/A |

Experimental Protocols

This section details the materials and methods required for the successful determination of this compound's IC50 against E. histolytica.

Materials and Reagents

-

Entamoeba histolytica trophozoites (axenic culture), strain HM-1:IMSS

-

TYI-S-33 medium (or equivalent)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

This compound

-

Metronidazole (as a positive control)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Nitroblue tetrazolium (NBT)

-

5N HCl

-

96-well flat-bottom microtiter plates

-

Hemocytometer

-

Inverted microscope

-

Microplate reader (570 nm)

-

Sterile culture tubes, pipettes, and other general laboratory consumables

Culturing of Entamoeba histolytica

E. histolytica trophozoites (strain HM-1:IMSS) are to be maintained in axenic culture using TYI-S-33 medium supplemented with 10-15% heat-inactivated bovine serum.

-

Cultures should be incubated at 37°C.

-

Sub-culturing should be performed every 48-72 hours to maintain the trophozoites in the logarithmic phase of growth.

-

Trophozoites are harvested by chilling the culture tubes on ice for 10 minutes to detach the cells, followed by centrifugation at 200 x g for 5 minutes.

-

The cell pellet is then resuspended in fresh, pre-warmed medium for the subsequent steps.

Preparation of Drug Solutions

-

This compound Stock Solution: Due to a lack of specific solubility data, it is recommended to first attempt to dissolve this compound in sterile distilled water to prepare a stock solution (e.g., 10 mM). If solubility is an issue, high-purity DMSO can be used. The final concentration of DMSO in the assay should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Metronidazole Stock Solution: Prepare a stock solution of metronidazole (e.g., 10 mM) in sterile distilled water or DMSO.

-

Serial Dilutions: From the stock solutions, prepare a series of 2-fold serial dilutions in TYI-S-33 medium to achieve the desired final concentrations for the assay. A typical concentration range to test would be from 0.1 µM to 100 µM.

In Vitro Susceptibility Assay (NBT Reduction Method)

This protocol is adapted from the nitroblue tetrazolium (NBT) reduction assay, which measures the metabolic activity of viable parasites.

-

Parasite Preparation: Harvest E. histolytica trophozoites in the logarithmic growth phase and adjust the cell density to 2 x 10^5 trophozoites/mL in fresh TYI-S-33 medium using a hemocytometer.

-

Assay Plate Setup:

-

Add 100 µL of the prepared drug dilutions to the respective wells of a 96-well microtiter plate in triplicate.

-

Include wells with medium only (negative control) and medium with the corresponding solvent concentration (vehicle control).

-

Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL and a final parasite density of 1 x 10^5 trophozoites/mL.

-

-

Incubation: Incubate the plate at 37°C for 48 hours in an anaerobic or microaerophilic environment.

-

NBT Staining:

-

After incubation, add 20 µL of NBT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 3 hours at 37°C.

-

-

Formazan Solubilization:

-

Terminate the reaction by adding 100 µL of 5N HCl to each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis

-

Calculate the percentage of parasite inhibition for each drug concentration using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound IC50 determination in E. histolytica.

Signaling Pathway (Placeholder)

As the precise molecular mechanism of this compound against E. histolytica is not well-documented in the provided search results, a specific signaling pathway diagram cannot be accurately generated at this time. Further research into the drug's mechanism of action would be required. The protocol provided will, however, generate the necessary data to quantify its inhibitory effect.

References

- 1. Frontiers | An Overview of Mucosa-Associated Protozoa: Challenges in Chemotherapy and Future Perspectives [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Difetarsone as a Potential Selection Agent in Parasite Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difetarsone is an organoarsenic compound that has been historically used in the treatment of certain protozoan infections. While its primary application has been therapeutic, its potential use as a selection agent in parasite culture for genetic manipulation studies is an area of interest. Selection agents are crucial for the development of genetically modified parasites, allowing for the isolation and maintenance of cells that have successfully incorporated a resistance gene.

These application notes provide a comprehensive overview of the principles of drug selection in parasite culture. Due to the limited availability of specific published protocols for the use of this compound as a selection agent, this document outlines a general framework and detailed experimental procedures for establishing a selection system with a new compound, using established selection agents as examples. This guide will enable researchers to systematically determine the appropriate conditions for using this compound or other novel compounds for selecting genetically modified Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.

Principle of Drug Selection in Parasite Culture

Drug selection is a technique used to isolate and grow parasites that have been successfully transfected with a plasmid containing a gene of interest and a selectable marker gene. The selectable marker confers resistance to a specific drug that is toxic to wild-type parasites. By adding this drug to the culture medium, only the transfected parasites expressing the resistance gene will survive and proliferate.

Commonly Used Selection Agents in Parasite Culture

Several antibiotics are routinely used as selection agents in parasite research. The choice of agent depends on the parasite species and the resistance cassette available.

| Selection Agent | Mechanism of Action | Typical Working Concentration | Target Organisms (Examples) | Resistance Gene |

| G418 (Geneticin) | Inhibits protein synthesis by interfering with ribosome function.[1] | 10-100 µg/mL | Giardia lamblia, Entamoeba histolytica[2][3] | Neomycin Phosphotransferase (neo)[1] |

| Puromycin | Causes premature chain termination during translation.[4] | 1-20 µg/mL | Giardia lamblia, Entamoeba histolytica[2][5] | Puromycin N-acetyl-transferase (pac)[4] |

| Blasticidin S | Inhibits peptidyl-bond formation by the ribosome.[6] | 2-10 µg/mL | Trichomonas vaginalis | Blasticidin S Deaminase (bsd or bsr)[6] |

Experimental Protocols

Protocol 1: Determination of the Minimum Inhibitory Concentration (MIC) or IC50 of a Selection Agent

Before using a new compound like this compound as a selection agent, it is crucial to determine its potency against the wild-type parasite line. This is typically done by establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC).

Materials:

-

Log-phase parasite culture (Giardia lamblia, Entamoeba histolytica, or Trichomonas vaginalis)

-

Appropriate culture medium (e.g., TYI-S-33 for Giardia and Entamoeba, MDM for Trichomonas)[7]

-

96-well microtiter plates

-

Serial dilutions of this compound (or other test compound)

-

Solvent for the drug (e.g., DMSO, water)

-

Cell viability assay reagent (e.g., Resazurin, CellTiter-Glo)

-

Plate reader (absorbance or fluorescence)

-

Hemocytometer or automated cell counter

Procedure:

-

Prepare Parasite Suspension: Harvest log-phase parasites and determine the cell density using a hemocytometer. Dilute the culture to the desired seeding density (e.g., 1 x 10^5 cells/mL).

-

Prepare Drug Dilutions: Prepare a 2x stock solution of the highest concentration of this compound to be tested in the appropriate culture medium. Perform serial dilutions to create a range of concentrations. Include a vehicle control (medium with the same concentration of solvent as the drug dilutions).

-

Assay Setup: Add 100 µL of the parasite suspension to each well of a 96-well plate. Add 100 µL of the 2x drug dilutions to the respective wells. This will result in a final volume of 200 µL with the desired final drug concentrations.

-

Incubation: Incubate the plate under the appropriate conditions for the parasite (e.g., 37°C, anaerobic or microaerophilic conditions) for a period that allows for sufficient growth in the control wells (typically 48-72 hours).

-

Determine Cell Viability: After incubation, assess cell viability using a suitable assay. For example, add resazurin and incubate for a further 4-24 hours before reading the fluorescence.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the drug concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Establishing a Kill Curve to Determine the Optimal Selection Concentration

The optimal concentration of a selection agent should be the lowest concentration that effectively kills all non-transfected cells within a reasonable timeframe (e.g., 7-14 days), while allowing resistant cells to survive.[8][9]

Materials:

-

Wild-type parasite culture

-

Appropriate culture medium

-

24-well or 48-well plates

-

A range of concentrations of the selection agent (e.g., this compound) based on the determined IC50 (e.g., 1x, 2x, 5x, 10x, 20x IC50).

Procedure:

-

Cell Plating: Seed wild-type parasites at a low density in multiple wells of a 24-well plate.

-

Drug Addition: After allowing the cells to adhere (if applicable), replace the medium with fresh medium containing the different concentrations of the selection agent. Include a no-drug control.

-

Monitoring: Observe the cells daily for signs of stress and death.

-

Medium Changes: Replace the medium with fresh, drug-containing medium every 2-3 days.

-

Determine Optimal Concentration: The optimal selection concentration is the lowest concentration that results in the death of all cells within 7-14 days.

Protocol 3: Selection of Transfected Parasites

This protocol describes the general procedure for selecting parasites that have been transfected with a plasmid conferring resistance to a specific drug.

Materials:

-

Transfected parasite population

-

Wild-type parasite population (as a control)

-

Appropriate culture medium

-

Optimal concentration of the selection agent (determined from the kill curve)